REACTION_CXSMILES
|
C1(C)C=C[C:4]([S:7](O)(=O)=O)=[CH:3][CH:2]=1.[C:12]1([CH2:18][CH:19]=[O:20])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>C1(C)C=CC=CC=1>[C:12]1([CH2:18][CH:19]2[S:7][CH2:4][CH2:3][CH2:2][O:20]2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1
|
Name
|
thiol
|
Quantity
|
14.67 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
18.3 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was refluxed
|
Type
|
CUSTOM
|
Details
|
After the appropriate amount of water had been collected the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was cooled
|
Type
|
WASH
|
Details
|
washed with saturated sodium bicarbonate, saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (K2CO3)
|
Type
|
DISTILLATION
|
Details
|
The crude product was distilled (bp 100°-110°/0.3 mbars)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CC1OCCCS1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.65 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |